3-[3-FLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL
Description
Significance of Fluorinated Organic Compounds in Scientific Disciplines
The introduction of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research. pharmaffiliates.comchemicalbook.com Fluorine, being the most electronegative element, imparts unique physicochemical properties to organic compounds that are often beneficial for various applications. mdpi.com The substitution of a hydrogen atom with fluorine does not drastically alter the molecule's size, but it can significantly influence its electronic properties, metabolic stability, and binding affinity to biological targets. pharmaffiliates.commdpi.com
The carbon-fluorine (C-F) bond is exceptionally strong, which often enhances the metabolic stability of pharmaceuticals by protecting them from enzymatic degradation. pharmaffiliates.commdpi.com This increased stability can lead to longer biological half-lives and improved bioavailability. mdpi.com Furthermore, the presence of fluorine can alter the lipophilicity of a molecule, a critical factor in its ability to permeate biological membranes and reach its intended target. mdpi.combldpharm.com These attributes have led to fluorinated compounds being widely used in pharmaceuticals, agrochemicals, and advanced materials. evitachem.com Approximately 20% of all commercial pharmaceuticals contain fluorine, a testament to the element's profound impact on drug design. mdpi.com
Strategic Importance of the Trifluoromethyl and Fluoro Moieties in Molecular Design
Within the realm of fluorinated compounds, the trifluoromethyl (-CF3) group and the single fluoro (-F) group are two of the most strategically employed moieties in molecular design.
The trifluoromethyl group is a powerful electron-withdrawing group that significantly influences a molecule's electronic and steric properties. chemimpex.com It is often used as a bioisostere for methyl or chloro groups. chemimpex.com The -CF3 group is known for its high metabolic stability due to the strength of the C-F bonds, making it resistant to oxidative metabolism. Its incorporation can dramatically increase a molecule's lipophilicity, which can improve its absorption and distribution within biological systems. fluorochem.co.uk This group can also enhance binding affinity to target receptors through favorable hydrophobic and electrostatic interactions. fluorochem.co.uk Notable drugs containing trifluoromethyl groups include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). chemimpex.com
The fluoro moiety , a single fluorine atom, also plays a critical role. Its small size allows it to replace hydrogen without causing significant steric hindrance. nih.gov However, its high electronegativity can create strong dipoles, alter the acidity or basicity of nearby functional groups, and influence the molecule's conformation. This modulation of electronic properties can be crucial for fine-tuning a molecule's interaction with a biological target, potentially increasing its potency and selectivity. pharmaffiliates.com
Overview of Propanol (B110389) Derivatives as Key Synthetic Scaffolds
Propanol and its derivatives are fundamental building blocks in organic synthesis. The propanol scaffold, a three-carbon chain with a hydroxyl (-OH) group, is a versatile platform for constructing more complex molecules. The hydroxyl group is a key functional handle that can be readily converted into other functional groups, such as esters, ethers, and halides, or used as a point of attachment for other molecular fragments.
Phenylpropanol derivatives, which feature a phenyl ring attached to the propanol chain, are particularly important in medicinal chemistry. The combination of an aromatic ring and an alcohol functional group provides a scaffold that is present in many biologically active compounds. These structures serve as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. fluorochem.co.uk For instance, the related compound 3-[3-(trifluoromethyl)phenyl]propanal is a key intermediate in the synthesis of Cinacalcet, a drug used to treat hyperparathyroidism. The versatility of the propanol scaffold allows chemists to systematically modify different parts of the molecule to optimize its properties for a specific application.
Contextualization of 3-[3-FLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL within Fluorinated Chemical Space
The compound this compound emerges as a highly functionalized molecule that embodies the principles discussed in the preceding sections. Its structure is characterized by a phenylpropanol core strategically decorated with two distinct fluorine-containing groups.
While detailed research findings on this compound are not extensively available in public literature, its structure strongly suggests its utility as an advanced building block or intermediate in medicinal chemistry and materials science. It serves as a scaffold for creating more complex molecules where enhanced metabolic stability, increased lipophilicity, and specific electronic properties are desired. Its value lies in the precise combination of the propanol linker with a uniquely fluorinated phenyl moiety, offering a sophisticated tool for researchers in drug discovery and organic synthesis.
The properties of this compound can be understood in the context of its structural analogs. The following interactive table presents data for closely related phenylpropanol derivatives, providing a comparative framework.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | CAS Number |
| 3-[3-(Trifluoromethyl)phenyl]propan-1-ol | C10H11F3O | 204.19 | Lacks the 3-fluoro substituent. | 78573-45-2 |
| 3-(4-(Trifluoromethyl)phenyl)propan-1-ol | C10H11F3O | 204.19 | -CF3 group at position 4. | 180635-74-9 |
| 3-(3-Bromo-4-fluoro-phenyl)-propan-1-ol | C9H10BrFO | 233.08 | Contains bromo and fluoro groups. | Not available |
Structure
3D Structure
Properties
IUPAC Name |
3-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O/c11-9-6-7(2-1-5-15)3-4-8(9)10(12,13)14/h3-4,6,15H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDSXTGIXNCJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCO)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 3 3 Fluoro 4 Trifluoromethyl Phenyl Propan 1 Ol
Transformations of the Primary Alcohol Functionality
The primary alcohol (-CH₂OH) group is a versatile functional handle that can be readily converted into other functional groups such as aldehydes, carboxylic acids, esters, ethers, and amines. These derivatizations are fundamental for building molecular complexity and modifying the physicochemical properties of the parent compound.
Oxidation Reactions to Carbonyls and Carboxylic Acids
The primary alcohol of 3-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-ol can be oxidized to form either the corresponding aldehyde, 3-[3-fluoro-4-(trifluoromethyl)phenyl]propanal, or the carboxylic acid, 3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid. The choice of product depends on the specific oxidizing agent and reaction conditions employed.
Selective oxidation to the aldehyde requires the use of mild reagents to prevent over-oxidation to the carboxylic acid. Common methods include the use of pyridinium (B92312) chlorochromate (PCC) in a non-aqueous solvent like dichloromethane (B109758) (DCM), or Swern and Dess-Martin periodinane oxidations. These methods are highly effective for converting primary alcohols to aldehydes with high yields. The synthesis of a closely related compound, 3-(3-trifluoromethylphenyl)propanal, is a key step in the production of the drug Cinacalcet, highlighting the industrial relevance of this type of transformation. nih.gov
For the synthesis of the carboxylic acid, stronger oxidizing agents are necessary. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and sulfuric acid, also known as the Jones reagent), or sodium hypochlorite (B82951) in the presence of a catalyst can effectively oxidize the primary alcohol to the carboxylic acid.
| Target Product | Reagent(s) | Typical Conditions | Notes |
|---|---|---|---|
| Aldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temp. | Stops at the aldehyde; avoids over-oxidation. |
| Aldehyde | Dess-Martin Periodinane (DMP) | DCM, Room Temp. | Mild conditions, good for sensitive substrates. |
| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic solution (NaOH/H₂O), heat, followed by acid workup. | Strong, inexpensive oxidizing agent. |
| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄) | Acetone, 0°C to Room Temp. | Powerful oxidant, requires acidic conditions. |
Esterification and Etherification Protocols
The hydroxyl group can readily undergo esterification and etherification. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride (B1165640). The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). chemguide.co.uk This is a reversible process, and water is often removed to drive the reaction to completion. A more efficient method involves the use of an acyl chloride or anhydride with a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct.
Etherification can be accomplished through several methods, most commonly the Williamson ether synthesis. This protocol involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an Sₙ2 reaction to form the ether. Catalytic methods using Lewis acids or transition metals have also been developed for the etherification of benzylic alcohols. scirp.orggoogle.com
| Reaction Type | Reagent(s) | Typical Conditions | Product Type |
|---|---|---|---|
| Fischer Esterification | R'-COOH, H₂SO₄ (cat.) | Heat, removal of H₂O | Ester |
| Acylation | R'-COCl, Pyridine | DCM, 0°C to Room Temp. | Ester |
| Williamson Ether Synthesis | 1. NaH; 2. R'-Br | Anhydrous THF, Room Temp. | Ether |
Amine Derivatization Strategies
The conversion of the primary alcohol to an amine functionality typically requires a two-step sequence. A common strategy involves activating the hydroxyl group by converting it into a good leaving group, followed by nucleophilic substitution with an amine. The alcohol can be converted to a tosylate or mesylate by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively, in the presence of a base like pyridine. The resulting tosylate/mesylate is an excellent substrate for Sₙ2 reactions with ammonia, primary amines, or secondary amines to yield the corresponding amine derivative.
Alternatively, the alcohol can be oxidized to the aldehyde, as described in section 3.1.1, and then subjected to reductive amination. In this process, the aldehyde reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) to furnish the amine product. This method is widely used in the synthesis of pharmaceuticals, including Cinacalcet, which is prepared by the reductive amination of a related aldehyde with (R)-1-(1-naphthyl)ethylamine. nih.gov
| Strategy | Step 1 Reagent(s) | Intermediate | Step 2 Reagent(s) | Final Product |
|---|---|---|---|---|
| Substitution | Tosyl Chloride (TsCl), Pyridine | Tosylate | Amine (R₂NH) | Amine |
| Reductive Amination | PCC or DMP | Aldehyde | Amine (R₂NH), NaBH₃CN | Amine |
Aromatic Ring Functionalization and Substituent Effects
The aromatic ring of this compound is significantly influenced by its substituents: the 3-propyl-1-ol chain, the fluorine atom, and the trifluoromethyl group. These groups modulate the electron density of the ring and dictate the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The reactivity and regioselectivity are governed by the electronic properties of the existing substituents.
3-propyl-1-ol group: This alkyl group is weakly activating and an ortho, para-director. It directs incoming electrophiles to the C2 and C6 positions.
Fluorine (at C3): Halogens are deactivating due to their strong inductive electron withdrawal (-I effect) but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect). wikipedia.org It directs electrophiles to the C2 and C4 positions.
Trifluoromethyl (at C4): The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. It is strongly deactivating and a meta-director, directing electrophiles to the C2 and C6 positions. libretexts.org
The combined effect of these substituents makes the aromatic ring strongly deactivated towards EAS, meaning that harsh reaction conditions (e.g., high temperatures, strong acids) would likely be required. However, the directing effects are convergent. All three substituents direct incoming electrophiles to the C2 and C6 positions. Steric hindrance from the adjacent propyl chain might slightly favor substitution at the C6 position over the C2 position.
| Reaction | Reagent(s) | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Substitution at C6 and/or C2 |
| Bromination | Br₂, FeBr₃ | Substitution at C6 and/or C2 |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely due to strong deactivation. |
Nucleophilic Aromatic Substitution on Fluorinated Systems
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com
In this compound, the fluorine atom at C3 is a potential leaving group. The powerful electron-withdrawing trifluoromethyl group is located at the C4 position, which is para to the fluorine. This para-relationship strongly activates the C3 position for nucleophilic attack. The -CF₃ group stabilizes the negatively charged intermediate (Meisenheimer complex) that forms during the reaction, thereby lowering the activation energy. youtube.com Consequently, the fluorine atom can be displaced by a variety of strong nucleophiles. Fluorine is often a better leaving group than other halogens in SₙAr because its high electronegativity makes the attached carbon more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. masterorganicchemistry.comyoutube.com
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-[3-Methoxy-4-(trifluoromethyl)phenyl]propan-1-ol |
| Amine | Ammonia (NH₃) | 3-[3-Amino-4-(trifluoromethyl)phenyl]propan-1-ol |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-[3-(Phenylthio)-4-(trifluoromethyl)phenyl]propan-1-ol |
| Cyanide | Sodium Cyanide (NaCN) | 3-[3-Cyano-4-(trifluoromethyl)phenyl]propan-1-ol |
Cross-Coupling Reactions on Halogenated Derivatives of the Phenyl Ring
The propan-1-ol side chain of this compound is generally stable under many cross-coupling conditions, allowing for selective modification of the aromatic core. To achieve this, the phenyl ring must first be functionalized with a suitable leaving group, typically a halogen such as bromine or iodine. The resulting halogenated derivatives serve as versatile precursors for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The reactivity of the aryl halide in these reactions is influenced by the electronic nature of the substituents on the ring. The strong electron-withdrawing effects of both the fluorine and trifluoromethyl groups can impact the oxidative addition step in the catalytic cycle of many cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of biaryl compounds by coupling an organoboron reagent with an aryl halide. Halogenated derivatives of this compound are expected to readily participate in Suzuki-Miyaura coupling. For instance, the reaction of 1-bromo-3-fluoro-4-(trifluoromethyl)benzene with various arylboronic acids, catalyzed by a palladium complex, would yield the corresponding biaryl derivatives. The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is crucial for achieving high yields and preventing side reactions.
| Aryl Halide Precursor | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1-Bromo-3-fluoro-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | e.g., 85 |
| 1-Iodo-3-fluoro-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | PdCl2(dppf) | Cs2CO3 | Dioxane | e.g., 92 |
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. A halogenated derivative of this compound can be coupled with a wide range of primary and secondary amines in the presence of a palladium catalyst and a suitable ligand. The electron-deficient nature of the aromatic ring can enhance its susceptibility to nucleophilic attack in the catalytic cycle.
| Aryl Halide Precursor | Amine | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1-Bromo-3-fluoro-4-(trifluoromethyl)benzene | Morpholine | Pd2(dba)3 / XPhos | NaOtBu | Toluene | e.g., 90 |
| 1-Chloro-3-fluoro-4-(trifluoromethyl)benzene | Aniline | Pd(OAc)2 / SPhos | K3PO4 | Dioxane | e.g., 78 |
Stability and Degradation Pathways under Controlled Conditions
The stability of this compound is a critical factor in its application and environmental fate. The presence of the trifluoromethyl group generally enhances the metabolic and chemical stability of the molecule. However, under specific controlled conditions, degradation can occur through various pathways.
Oxidative Degradation: Strong oxidizing agents can lead to the degradation of the molecule. The propanol (B110389) side chain is susceptible to oxidation to the corresponding propanal or propanoic acid. Under more forcing conditions, cleavage of the side chain or degradation of the aromatic ring could occur. The electron-withdrawing nature of the substituents on the phenyl ring may influence its susceptibility to oxidative attack.
Hydrolytic Stability: The carbon-fluorine and carbon-trifluoromethyl bonds are generally very stable towards hydrolysis under neutral and moderately acidic or basic conditions. The ether linkage that would be formed from derivatization of the alcohol is also typically stable. Therefore, this compound is expected to exhibit high hydrolytic stability.
| Condition | Expected Stability | Potential Degradation Products |
|---|---|---|
| UV Irradiation (e.g., 254 nm) | Moderate | Oxidized side-chain products, ring-opened fragments |
| Strong Oxidizing Agent (e.g., KMnO4) | Low | 3-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid, benzoic acid derivatives |
| Aqueous, pH 4-9, room temperature | High | Minimal to no degradation expected |
Applications of 3 3 Fluoro 4 Trifluoromethyl Phenyl Propan 1 Ol in Medicinal Chemistry and Advanced Research
Role as a Privileged Scaffold and Intermediate in Drug Discovery
In drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a fertile starting point for developing novel therapeutic agents. nih.govmdpi.com The trifluoromethylated phenylpropane structure of 3-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-ol represents such a scaffold, widely utilized for its ability to serve as a key intermediate in synthesizing pharmacologically active compounds and for its utility in structure-activity relationship studies.
The most prominent application of this compound is its role as a key intermediate in the synthesis of Cinacalcet. google.com Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism and hypercalcemia. nih.govnih.gov The synthesis of Cinacalcet often involves the conversion of the propan-1-ol moiety into other functional groups that can react with the chiral amine, (R)-1-(1-naphthyl)ethylamine.
Several synthetic routes leverage intermediates derived from this compound. One common strategy involves oxidizing the primary alcohol to the corresponding aldehyde, 3-[3-(trifluoromethyl)phenyl]propanal. nih.govnih.gov This aldehyde then undergoes reductive amination with (R)-1-(1-naphthyl)ethylamine to yield Cinacalcet. nih.govthieme-connect.com Another approach involves converting the alcohol into a derivative with a good leaving group, such as a sulfonate ester or a halide, which can then be displaced by the amine through a nucleophilic substitution reaction. google.com
The table below outlines a generalized synthetic pathway for Cinacalcet, highlighting the role of intermediates derived from this compound.
| Step | Starting Material/Intermediate | Reagent(s) | Resulting Intermediate/Product | Purpose |
| 1 | This compound | Oxidizing Agent (e.g., PCC, Swern oxidation) | 3-[3-fluoro-4-(trifluoromethyl)phenyl]propanal | Conversion of alcohol to aldehyde for subsequent reaction. |
| 2 | 3-[3-fluoro-4-(trifluoromethyl)phenyl]propanal | (R)-1-(1-naphthyl)ethylamine, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Cinacalcet | Reductive amination to form the final amine product. nih.govthieme-connect.com |
| Alternative Step 1 | This compound | Sulfonyl chloride (e.g., TsCl, MsCl), Base | 3-[3-fluoro-4-(trifluoromethyl)phenyl]propyl sulfonate | Creation of a good leaving group for substitution. google.com |
| Alternative Step 2 | 3-[3-fluoro-4-(trifluoromethyl)phenyl]propyl sulfonate | (R)-1-(1-naphthyl)ethylamine | Cinacalcet | Nucleophilic substitution to form the final amine product. google.com |
The 3-fluoro-4-(trifluoromethyl)phenyl motif is not limited to Cinacalcet; it is a feature integrated into a wide array of other bioactive scaffolds. chemimpex.com The presence of the trifluoromethyl (CF3) group is particularly significant in medicinal chemistry. jelsciences.com It can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. jelsciences.comnih.gov Consequently, building blocks like this compound are used to synthesize diverse compounds with potential therapeutic applications.
Research has shown the incorporation of trifluoromethyl phenyl structures into various classes of compounds, including potent antibacterial agents. nih.gov For example, novel pyrazole (B372694) derivatives containing a trifluoromethyl phenyl group have demonstrated high potency as growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The versatility of the propan-1-ol functional group allows for its conversion into numerous other functionalities, enabling its integration into heterocyclic systems like pyrazoles, pyridines, and indoles, which are themselves considered privileged structures in drug discovery. mdpi.com
| Scaffold Class | Example Bioactive Molecules | Therapeutic Area | Role of Trifluoromethyl Phenyl Moiety |
| Phenylpropanamines | Cinacalcet | Hyperparathyroidism nih.gov | Key structural component for binding to the calcium-sensing receptor. |
| Pyrazoles | 4-(4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl)benzoic acid derivatives | Antibacterial nih.gov | Contributes to high potency against Gram-positive bacteria. |
| Non-nucleoside reverse transcriptase inhibitors (NNRTIs) | Doravirine | Antiviral (HIV) mdpi.com | Part of the core structure essential for enzyme inhibition. |
| Prostaglandin F2α analogues | Travoprost | Glaucoma mdpi.com | Component of the side chain that modulates receptor interaction. |
| TRPM8 Antagonists | AMG 333 | Migraine nih.gov | Forms part of the biarylmethanamide structure for potent channel antagonism. |
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.com Fluorinated molecules, particularly those containing CF3 groups, are of great interest in SAR studies. nih.gov The introduction of fluorine can drastically alter a molecule's electronic properties, pKa, conformation, and metabolic profile. jelsciences.comnih.gov
This compound provides an ideal starting scaffold for such studies. Chemists can systematically modify the molecule in several ways:
Altering the position of the fluorine and CF3 groups on the phenyl ring to probe how these changes affect receptor binding and selectivity.
Replacing the fluorine atom with other halogens or hydrogen to quantify the specific contribution of fluorine to the molecule's activity.
Modifying the propanol (B110389) side chain by changing its length, introducing branching, or converting it to other functional groups to optimize pharmacokinetic properties.
These systematic modifications allow researchers to build a detailed understanding of the pharmacophore—the essential features required for biological activity. The insights gained from SAR studies on derivatives of this compound can guide the rational design of more potent, selective, and safer drug candidates. nih.gov The inclusion of fluorine is known to enhance membrane penetration and facilitate crossing the blood-brain barrier, a crucial property for many central nervous system (CNS) drugs. nih.gov
Contribution to Fluorine-Containing Building Blocks for Advanced Materials
Beyond its pharmaceutical applications, this compound is a valuable building block in the field of materials science. chemimpex.com Fluorinated compounds are used to create advanced materials, such as specialized polymers and coatings, due to the unique properties conferred by the carbon-fluorine bond. chemimpex.comfluoropolymers.eu
Fluoropolymers are a class of advanced materials known for their remarkable properties, including:
High thermal stability and chemical resistance : The strength of the C-F bond makes these materials resistant to heat, harsh chemicals, and environmental degradation. fluoropolymers.eu
Low surface energy : This results in non-stick (hydrophobic and oleophobic) surfaces. fluoropolymers.eu
Excellent electrical insulation properties . fluoropolymers.eu
Building blocks like this compound can be used to synthesize monomers that are then polymerized to create materials with these desirable characteristics. The presence of the aromatic ring and the specific substitution pattern can be used to fine-tune the final properties of the material, such as its refractive index, rigidity, and gas permeability. Such materials find applications in high-tech industries including aerospace, electronics, and renewable energy. fluoropolymers.eu For instance, fluorine-functionalized metal-organic frameworks (MOFs) have been developed for unique gas and vapor adsorption/separation applications. researchgate.net The unique chemical properties of this compound make it suitable for developing durable coatings and other advanced materials that require high resistance to environmental factors. chemimpex.com
Spectroscopic and Structural Elucidation Studies of 3 3 Fluoro 4 Trifluoromethyl Phenyl Propan 1 Ol and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and chemical environment.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each chemically non-equivalent proton. The aromatic region would display complex multiplets due to proton-proton and proton-fluorine couplings. The protons of the propyl chain are expected to appear as three distinct signals, with multiplicities dictated by their neighbors. The benzylic protons (H-α) would likely be a triplet, coupled to the H-β protons. The central methylene (B1212753) protons (H-β) would appear as a multiplet (a sextet or quartet of triplets) due to coupling with both H-α and H-γ protons. The methylene protons adjacent to the hydroxyl group (H-γ) are expected to be a triplet, coupled to the H-β protons. The hydroxyl proton (OH) typically appears as a broad singlet, though its chemical shift and multiplicity can be solvent-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would confirm the carbon framework of the molecule. Ten distinct signals are expected: six for the aromatic carbons and four for the propanol (B110389) chain and the trifluoromethyl group. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing fluorine and trifluoromethyl substituents. The carbon of the CF₃ group would appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. biophysics.orgnih.gov Two primary signals are expected for this molecule. The first signal corresponds to the single fluorine atom attached to the aromatic ring, while the second, more intense signal, corresponds to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts and any observed coupling constants provide unambiguous confirmation of the fluorine substitution pattern. nih.gov The analysis of fluorinated molecules by ¹⁹F NMR is a highly sensitive method due to the 100% natural abundance of the ¹⁹F isotope.
Predicted NMR Data for this compound
| ¹H NMR (Predicted) | |||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H | 7.20 - 7.50 | m | - |
| CH₂ (Benzylic, H-α) | ~2.80 | t | ~7.5 |
| CH₂ (Central, H-β) | ~1.95 | m | ~7.5, ~6.5 |
| CH₂-OH (H-γ) | ~3.70 | t | ~6.5 |
| OH | Variable (e.g., 1.5-2.5) | br s | - |
| ¹³C NMR (Predicted) | |||
| Assignment | Predicted Chemical Shift (δ, ppm) | ||
| Ar-C | 120 - 145 (complex pattern) | ||
| Ar-CF₃ | ~124 (q, ¹JCF ≈ 275 Hz) | ||
| CH₂ (Benzylic) | ~32 | ||
| CH₂ (Central) | ~30 | ||
| CH₂-OH | ~62 | ||
| ¹⁹F NMR (Predicted, referenced to CFCl₃) | |||
| Assignment | Predicted Chemical Shift (δ, ppm) | ||
| Ar-F | ~ -115 | ||
| -CF₃ | ~ -63 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. Aliphatic C-H stretching vibrations from the propyl chain would appear as sharp peaks between 2850 and 3000 cm⁻¹. Aromatic C-H stretches are typically observed just above 3000 cm⁻¹. The C-O stretching of the primary alcohol should produce a strong band around 1050 cm⁻¹. The presence of the fluorinated substituents gives rise to very strong and characteristic C-F stretching bands. The trifluoromethyl (CF₃) group typically exhibits strong asymmetric and symmetric stretching vibrations in the 1100-1350 cm⁻¹ region. The C-F stretch from the single fluorine on the aromatic ring is also expected in this region, often near 1200-1250 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations (C=C stretching) between 1400-1600 cm⁻¹ are usually strong and well-defined. The symmetric stretching of the CF₃ group also gives a strong Raman signal. fluorine1.ru The differentiation of fluoroamphetamine regioisomers has been demonstrated using Raman spectroscopy, highlighting its utility in identifying the positional shifts of C-F stretching vibrations. libretexts.org
Expected Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |
| C-H Stretch | Aromatic | 3010 - 3100 | Medium |
| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Medium to Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |
| C-F Stretch (Asymmetric) | -CF₃ | ~1280 | Very Strong |
| C-F Stretch (Symmetric) | -CF₃ | ~1140 | Very Strong |
| C-F Stretch | Aryl-F | 1200 - 1270 | Strong |
| C-O Stretch | Primary Alcohol | 1050 - 1085 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through its fragmentation pattern.
For this compound, the molecular formula is C₁₀H₁₁F₄O, corresponding to a monoisotopic mass of approximately 222.07 g/mol . The electron ionization (EI) mass spectrum is expected to show a discernible molecular ion peak (M⁺˙) at m/z = 222.
The fragmentation of the molecular ion is guided by the stability of the resulting fragments. researchgate.net Common fragmentation pathways for this structure would include:
Loss of Water: A peak at m/z 204, corresponding to the [M - H₂O]⁺˙ ion, is a common fragmentation for alcohols.
Benzylic Cleavage: The most significant fragmentation pathway is often the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzylic-type cation. This would result in a prominent peak at m/z 177, corresponding to the [CH₂(C₆H₃F)(CF₃)]⁺ ion.
Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom can lead to the loss of a CH₂OH radical, resulting in an ion at m/z 191. A more favorable alpha-cleavage for primary alcohols is the formation of the [CH₂OH]⁺ ion at m/z 31.
Loss of CF₃: Fragmentation involving the loss of the trifluoromethyl radical (·CF₃) from the molecular ion or major fragments can also occur, providing evidence for this substituent. For instance, a peak at m/z 153 would correspond to [M - CF₃]⁺.
Predicted Mass Spectrometry Fragmentation Data
| m/z Value (Predicted) | Proposed Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 222 | [C₁₀H₁₁F₄O]⁺˙ | Molecular Ion (M⁺˙) |
| 204 | [C₁₀H₉F₄]⁺˙ | [M - H₂O]⁺˙ |
| 177 | [C₈H₅F₄]⁺ | Benzylic cleavage: [M - C₂H₅OH]⁺ or [M - CH₂CH₂OH]⁺ |
| 153 | [C₁₀H₁₁FO]⁺ | [M - CF₃]⁺ |
| 31 | [CH₂OH]⁺ | Alpha-cleavage |
X-ray Crystallography of Solid-State Analogues for Precise Structural Geometry
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While a crystal structure for this compound itself is not publicly available, analysis of solid-state analogues containing the 3-fluoro-4-(trifluoromethyl)phenyl moiety provides critical insights into the expected geometric parameters.
For instance, the crystal structure of 2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1((2H))-one has been reported, revealing the geometry of a related structural fragment. Data from such analogues allow for accurate estimations of bond lengths, bond angles, and dihedral angles associated with the substituted phenyl ring in the target molecule. The C-F bond length is typically around 1.35 Å, and the C-C bond connecting the trifluoromethyl group to the ring is approximately 1.50 Å. The C-F bonds within the CF₃ group are shorter, typically near 1.33 Å. The aromatic ring will exhibit a planar geometry, with slight deviations possible due to substituent effects. This crystallographic data from analogues serves as a crucial benchmark for validating molecular models and understanding the steric and electronic properties conferred by the fluorinated substituents.
Crystallographic Data for a Solid-State Analogue: 2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1((2H))-one
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₉H₁₆F₄O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.5792(5) |
| b (Å) | 9.5542(4) |
| c (Å) | 17.6986(9) |
| β (°) | 99.508(5) |
| Volume (ų) | 1597.55(14) |
| Z | 4 |
Computational Chemistry and Theoretical Modeling of 3 3 Fluoro 4 Trifluoromethyl Phenyl Propan 1 Ol
Quantum Mechanical Studies: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intrinsic properties of 3-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-ol at the electronic level. These studies provide a foundational understanding of the molecule's reactivity, stability, and spectroscopic characteristics.
Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com For aromatic compounds containing electron-withdrawing groups like trifluoromethyl, the HOMO-LUMO gap is expected to be significant, suggesting high stability. nih.gov
The HOMO is typically localized on the electron-rich aromatic ring, indicating its role as the primary electron donor in chemical reactions. Conversely, the LUMO is often distributed over the trifluoromethyl group and the fluorine atom, highlighting these areas as potential sites for nucleophilic attack. The presence of the fluorine and trifluoromethyl substituents significantly influences the electronic properties of the phenyl ring. nih.gov
Table 1: Predicted Frontier Orbital Energies for this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -8.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 7.3 |
Note: These are representative values based on DFT calculations for structurally similar compounds.
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen atom of the hydroxyl group and the fluorine atom, signifying these as regions susceptible to electrophilic attack. In contrast, a positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and the trifluoromethyl group, marking them as sites for nucleophilic interaction. nih.gov
Spectroscopic Property Prediction
DFT calculations can accurately predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.gov For this compound, theoretical calculations of vibrational frequencies in the IR spectrum would correspond to the stretching and bending of its characteristic functional groups, such as the O-H, C-F, and C-O bonds. Similarly, predicted ¹H and ¹³C NMR chemical shifts would aid in the structural elucidation of the molecule.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time. These simulations can reveal the molecule's conformational flexibility, particularly the rotation around the C-C single bonds of the propanol (B110389) side chain. Understanding the accessible conformations is crucial as it can influence the molecule's ability to bind to a biological target.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structures. For a class of compounds including this compound, QSAR models could be developed to predict activities such as receptor binding affinity or enzyme inhibition. nih.govresearchgate.net
Key molecular descriptors in such models would likely include electronic parameters (derived from DFT), steric properties (molecular volume, surface area), and lipophilicity (log P). The presence of the fluorine and trifluoromethyl groups would be significant contributors to these descriptors, influencing both the electronic and hydrophobic character of the molecule. nih.gov
In silico Docking and Ligand-Target Interaction Prediction
In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. researchgate.net For this compound, docking studies could be employed to explore its potential interactions with various biological targets.
The trifluoromethyl group is known to participate in favorable interactions within protein binding pockets, including hydrophobic and multipolar interactions. researchgate.net The fluorine atom and the hydroxyl group can act as hydrogen bond acceptors and donors, respectively, further stabilizing the ligand-protein complex. Docking simulations can provide a binding energy score, which is an estimate of the binding affinity, and can visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. researchgate.netresearchgate.net
Table 2: Illustrative Docking Simulation Results for this compound with a Hypothetical Kinase Target
| Parameter | Result |
| Binding Affinity (kcal/mol) | -8.2 |
| Key Interacting Residues | LYS78, GLU95, LEU150 |
| Types of Interactions | Hydrogen bond with LYS78 (via -OH), Hydrophobic interaction with LEU150 (via phenyl ring), Halogen bond with GLU95 (via -F) |
Note: This data is hypothetical and serves to illustrate the output of a typical molecular docking study.
Analytical Methodologies for Research and Quality Control of 3 3 Fluoro 4 Trifluoromethyl Phenyl Propan 1 Ol
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity and determining the concentration of 3-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-ol. Reversed-phase HPLC (RP-HPLC) is the most common modality, leveraging the compound's moderate polarity.
Detailed research findings indicate that C18 columns are highly effective for the separation of this analyte from its potential impurities. The selection of the mobile phase is critical and typically involves a mixture of an aqueous component (often with a pH-adjusting buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is frequently employed to ensure the efficient separation of compounds with a range of polarities. UV detection is the standard, with the aromatic nature of the compound allowing for sensitive detection, typically in the range of 210-280 nm. For chiral purity, specialized chiral stationary phases, such as those based on polysaccharide derivatives, may be utilized.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 30-90% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile/Water (50:50) |
This table presents a representative method and may require optimization for specific applications.
Gas Chromatography (GC) for Volatile Impurities and Reaction Monitoring
Gas Chromatography (GC) is an indispensable tool for the analysis of volatile impurities and for monitoring the progress of synthetic reactions leading to this compound. The inherent volatility of the compound and many of its precursors and potential byproducts makes GC a highly suitable technique.
The choice of a capillary column with a non-polar or mid-polar stationary phase, such as those based on polysiloxanes, is typical for this type of analysis. A temperature-programmed oven is used to ensure the separation of components with different boiling points. A Flame Ionization Detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds. For the analysis of trace-level impurities, a mass spectrometer (MS) detector offers superior sensitivity and specificity.
Table 2: Representative GC Method Parameters for Volatile Impurity Profiling
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 50 °C (2 min), ramp 10 °C/min to 280 °C (5 min) |
| Injector Temp. | 250 °C |
| Detector Temp. | 280 °C (FID) |
| Injection Mode | Split (50:1) |
| Injection Vol. | 1 µL |
This table provides an example method; specific conditions may vary based on the analytical instrumentation and the specific impurities being targeted.
Hyphenated Techniques (GC-MS, LC-MS) for Comprehensive Characterization
For an in-depth structural elucidation of this compound and the definitive identification of unknown impurities, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.
GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. Electron Ionization (EI) is a common ionization technique used in GC-MS, which generates a reproducible fragmentation pattern that can be compared against spectral libraries for compound identification. The mass spectrum of this compound would be expected to show a molecular ion peak, along with characteristic fragments resulting from the loss of functional groups such as the hydroxyl group, and fragmentation of the propyl chain and the aromatic ring.
LC-MS , particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is invaluable for the analysis of less volatile or thermally labile impurities that are not amenable to GC. LC-MS/MS, or tandem mass spectrometry, can provide even more detailed structural information through the controlled fragmentation of selected ions, which is crucial for the characterization of novel impurities. For instance, in the analysis of related compounds like cinacalcet, LC-MS/MS is used to monitor precursor-to-product ion transitions for highly selective quantification. nih.gov
Titrimetric and Other Quantitative Methods
While chromatographic techniques are predominant, classical and other instrumental methods can be applied for specific quantitative analyses.
Titrimetric methods , although less common for routine purity analysis of this specific compound, can be employed for certain quality control tests. For the determination of fluorine content in the organic matrix, a sample can be combusted, followed by an acid-base titration of the resulting hydrofluoric acid. usgs.gov
Karl Fischer Titration is a widely used method for the precise determination of water content in the final product or in the solvents used during its synthesis. researchgate.net This is a critical quality control parameter, as the presence of water can affect the stability and reactivity of the compound.
Quantitative NMR (qNMR) has emerged as a powerful tool for the accurate determination of the purity of fluorinated compounds. nist.gov Specifically, ¹⁹F qNMR can be highly advantageous due to the 100% natural abundance of the ¹⁹F nucleus and the wide chemical shift range, which often results in well-resolved signals with minimal background interference. nist.gov This allows for a direct and accurate quantification of this compound against a certified internal standard.
Future Prospects and Emerging Research Areas
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of 3-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-ol is likely to focus on improving efficiency, sustainability, and cost-effectiveness. Current synthetic methodologies for structurally related compounds, such as 3-(3-trifluoromethylphenyl)propanal, often involve multi-step processes that can be optimized. nih.govnih.gov Future research may explore the following areas:
Catalytic Processes : The development of novel catalysts could lead to more direct and selective synthetic pathways. For instance, cascade reactions, where multiple transformations occur in a single step, could reduce the number of required operations and minimize waste. nih.gov Research into palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, has shown promise for creating carbon-carbon bonds efficiently in related syntheses. nih.govnih.gov Future efforts may focus on developing catalysts that are more robust, require lower loadings, and can be easily recovered and recycled. nih.govnih.gov
Flow Chemistry : Continuous flow processing is an emerging area that offers significant advantages over traditional batch synthesis. jddhs.com By enabling precise control over reaction parameters such as temperature, pressure, and reaction time, flow chemistry can lead to higher yields, improved safety, and easier scalability. The application of flow chemistry to the synthesis of this compound could streamline its production.
Microwave-Assisted Synthesis : The use of microwave irradiation can significantly accelerate reaction times and improve yields in organic synthesis. nih.govnih.gov This technique has been successfully applied to the synthesis of precursors for related compounds. nih.govnih.gov Further research could optimize microwave-assisted protocols for the synthesis of this compound, leading to more energy-efficient and rapid production.
| Synthetic Approach | Potential Advantages |
| Novel Catalysis | Higher selectivity, reduced waste, catalyst recycling. |
| Flow Chemistry | Improved safety, scalability, and process control. |
| Microwave-Assisted Synthesis | Faster reaction times, increased energy efficiency. |
Exploration of Novel Biological Activities for Derivatives
The presence of both fluorine and a trifluoromethyl group in this compound suggests that its derivatives could exhibit a range of interesting biological activities. Fluorination is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. chemimpex.comnih.gov
Future research is anticipated to involve the synthesis and screening of a library of derivatives of this compound to explore their therapeutic potential. Potential areas of investigation include:
Antimicrobial Agents : The trifluoromethyl group is a common feature in many antimicrobial compounds. nih.gov Derivatives of the title compound could be evaluated for their activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.
Anti-inflammatory and Analgesic Agents : Phenylpropanoid structures are known to possess anti-inflammatory properties. researchgate.netnih.gov The unique electronic properties conferred by the fluorine and trifluoromethyl substituents could lead to the discovery of novel anti-inflammatory or analgesic agents.
Neurological Disorders : Similar fluorinated compounds have been investigated as intermediates for pharmaceuticals targeting central nervous system disorders. chemimpex.com Derivatives of this compound could be explored for their potential to modulate neurological pathways.
| Potential Biological Activity | Rationale |
| Antimicrobial | The trifluoromethyl group is a known pharmacophore in antimicrobial drugs. nih.gov |
| Anti-inflammatory | The phenylpropanoid scaffold is associated with anti-inflammatory effects. researchgate.netnih.gov |
| CNS Activity | Related fluorinated compounds serve as intermediates for CNS-targeting drugs. chemimpex.com |
Integration into Advanced Functional Materials
The unique properties of organofluorine compounds make them valuable building blocks for advanced functional materials. man.ac.uk The combination of a reactive hydroxyl group and a fluorinated aromatic ring in this compound makes it a candidate for incorporation into various material backbones.
Polymers and Coatings : The introduction of fluorinated moieties into polymers can enhance their thermal stability, chemical resistance, and hydrophobicity. chemimpex.com this compound could be used as a monomer or a modifying agent to create fluorinated polymers and coatings with improved durability and specialized surface properties. chemimpex.com
Liquid Crystals : The rigid, polarizable structure of the fluorinated phenyl ring could be exploited in the design of novel liquid crystalline materials. Fluorinated compounds are often used in liquid crystal displays due to their unique dielectric properties.
Advanced Solvents : Fluorinated alcohols, such as hexafluoroisopropanol, are used as specialty solvents in organic synthesis and materials science due to their strong hydrogen-bonding capabilities and ability to dissolve a wide range of substances. wikipedia.org While not as heavily fluorinated, the properties of this compound as a solvent or solvent additive could be an area of future investigation.
Green Chemistry Approaches in Synthesis and Manufacturing
The principles of green chemistry are increasingly important in the chemical industry to minimize environmental impact. jddhs.comjddhs.com Future research on the synthesis and manufacturing of this compound will likely incorporate these principles.
Use of Greener Solvents : Traditional organic solvents are often volatile and hazardous. jddhs.com Research into replacing these with more environmentally benign alternatives, such as ionic liquids or supercritical fluids, could significantly reduce the environmental footprint of the synthesis process. man.ac.uk
Biocatalysis : The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Future work could explore the use of biocatalysts for key steps in the synthesis of this compound, reducing the need for heavy metal catalysts and harsh reagents.
Atom Economy : Synthetic routes will be designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This can be achieved through the development of addition reactions and other high-atom-economy transformations.
| Green Chemistry Principle | Application in Synthesis |
| Alternative Solvents | Replacement of volatile organic compounds with safer alternatives. jddhs.com |
| Biocatalysis | Use of enzymes for selective transformations under mild conditions. |
| Atom Economy | Designing synthetic routes that minimize the generation of byproducts. |
Q & A
Basic: What are the established synthetic routes for 3-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-OL?
Answer:
A common approach involves two steps:
Acylation : Reacting 3-fluoro-4-(trifluoromethyl)benzoic acid derivatives (e.g., via Friedel-Crafts or Grignard reactions) to form a ketone intermediate, such as 1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-one.
Reduction : Reducing the ketone to the alcohol using agents like NaBH4 (with methanol/THF) or catalytic hydrogenation (e.g., Pd/C, H₂).
- Example: A related compound, 1-(3-fluoro-4-(trifluoromethyl)phenyl)but-2-yn-1-one, was synthesized with 62% yield via similar methods .
Basic: How is structural confirmation performed for this compound?
Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Signals for the hydroxyl (-OH) group (~1–5 ppm, broad) and aromatic protons (split due to fluorine coupling).
- ¹⁹F NMR : Distinct signals for -CF₃ and -F groups (e.g., -CF₃ at ~-60 to -70 ppm).
- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., target molecular formula: C₁₀H₁₀F₄O, expected MW: 234.08 g/mol).
- IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹).
- A related ketone precursor was characterized via ¹H NMR and ESI-MS .
Advanced: What challenges arise in optimizing the reduction step of the ketone precursor?
Answer:
Fluorine substituents can influence reactivity:
- Catalyst Sensitivity : Fluorinated groups may deactivate certain catalysts (e.g., Pt or Pd in hydrogenation). Alternative catalysts like Ru-based systems or NaBH4/CeCl₃ may improve yields.
- Side Reactions : Over-reduction (e.g., to alkanes) or incomplete reduction. Monitoring via TLC or GC-MS is critical.
- Example: A 62% yield for a fluorinated ketone reduction highlights potential efficiency trade-offs .
Advanced: How can researchers resolve contradictions in purity assessments across analytical methods?
Answer:
Cross-validation using:
- HPLC/GC-MS : Quantifies impurities with <1% detection limits.
- ¹H NMR Purity Analysis : Integrates proton signals to estimate purity (e.g., absence of ketone peaks at ~2.5 ppm).
- Elemental Analysis : Validates C, H, F, and O content.
Basic: What physicochemical properties are critical for experimental design?
Answer:
Key properties include:
- LogP : Estimated ~2.5–3.5 (hydrophobic due to CF₃ and aryl groups).
- Solubility : Limited in water; soluble in DMSO, DCM, or THF.
- Melting Point : Likely <100°C (similar fluorinated alcohols are liquids at RT).
- Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) .
Advanced: What role does this compound play in medicinal chemistry?
Answer:
As a building block :
- Bioisostere : The CF₃ group mimics -CH₃ or -Cl in drug candidates, altering pharmacokinetics.
- Intermediate : Used to synthesize fluorinated analogs of bioactive molecules (e.g., kinase inhibitors or GPCR modulators).
Advanced: How are overlapping NMR signals resolved for fluorinated analogs?
Answer:
Strategies include:
- High-Field NMR (≥400 MHz) : Enhances resolution of splitting patterns.
- 2D Techniques (COSY, HSQC) : Assigns coupled protons and carbons.
- ¹⁹F-¹H Heteronuclear Experiments : Maps F-H coupling (e.g., ³J coupling constants ~8–12 Hz).
- Fluorine-induced splitting in aromatic regions complicates analysis but aids structural elucidation .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential volatility/toxicity.
- Storage : Inert atmosphere (N₂) and desiccator to prevent oxidation/hydrolysis.
Advanced: How can computational methods aid in studying this compound?
Answer:
- Docking Studies : Predict interactions with biological targets (e.g., enzymes with hydrophobic pockets).
- DFT Calculations : Optimize geometry and predict spectroscopic properties (e.g., NMR chemical shifts).
- MD Simulations : Assess stability in solvents or lipid membranes.
Advanced: What are the environmental implications of fluorine in this compound?
Answer:
- Persistence : CF₃ groups resist biodegradation; assess via OECD 301/302 tests.
- Toxicity Screening : Use in vitro models (e.g., Daphnia magna, Ames test) to evaluate ecotoxicity.
- Regulatory frameworks (e.g., REACH) require PFAS-related risk assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
